molecular formula C21H20N4O4 B2634296 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 1298032-62-8

5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No. B2634296
CAS RN: 1298032-62-8
M. Wt: 392.415
InChI Key: IXLRKARAKJUWEI-UHFFFAOYSA-N
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Description

5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Chromosomal Analysis

DNA Minor Groove Binding Agents : Compounds similar to Hoechst 33258, which have structural similarities to the specified chemical, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Their applications extend to radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Carcinogenicity Studies

Evaluation of Carcinogenic Potential : The thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity to understand if replacing an aromatic ring with an isosteric or isoelectronic aromatic ring retains biological activity. This research is crucial for assessing the carcinogenic potential of new compounds and underscores the importance of in vitro predictions of carcinogenicity for structurally novel compounds (Ashby et al., 1978).

Drug Metabolism and Drug-Drug Interactions

Cytochrome P450 Isoform Inhibitors : Understanding the selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms is essential for predicting metabolism-based drug-drug interactions (DDIs). Research in this area aids in the development of safer pharmaceuticals by identifying potential DDIs when multiple drugs are coadministered (Khojasteh et al., 2011).

Antitubercular Activity

Antitubercular Compounds : Modifications of the isoniazid (INH) structure, including derivatives similar to the specified chemical, have shown significant anti-tubercular activity against various strains of mycobacteria. This research highlights the potential for developing new leads for anti-TB compounds, contributing to the fight against tuberculosis (Asif, 2014).

Heterocyclic Compound Synthesis

Synthesis of Heterocycles : The reactivity of compounds with structures related to the specified chemical makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. This research contributes to the development of new materials for pharmaceuticals, agrochemicals, and dyes, showcasing the versatility of such compounds in synthetic organic chemistry (Gomaa & Ali, 2020).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(4-morpholin-4-ylphenyl)pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-21(22-15-2-4-16(5-3-15)25-7-9-27-10-8-25)18-12-17(23-24-18)14-1-6-19-20(11-14)29-13-28-19/h1-6,11,17-18,23-24H,7-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNPWVAQCILHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3CC(NN3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide

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